molecular formula C10H12N2O5 B1205792 Cyclopentenyl uracil CAS No. 90597-20-9

Cyclopentenyl uracil

Número de catálogo: B1205792
Número CAS: 90597-20-9
Peso molecular: 240.21 g/mol
Clave InChI: FCWVOJUKQSHZIV-VDAHYXPESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El uracilo ciclopentenil se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de uracilo con derivados de ciclopenteno en condiciones específicas . La síntesis típicamente involucra múltiples pasos, incluyendo la protección y desprotección de grupos funcionales, así como procesos de purificación para lograr una alta pureza .

Métodos de producción industrial

La producción industrial de uracilo ciclopentenil implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir el uso de técnicas avanzadas como reactores de flujo continuo y sistemas de purificación automatizados para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

El uracilo ciclopentenil se somete a varias reacciones químicas, incluyendo:

Reactivos y condiciones comunes

    Oxidación: Peróxido de hidrógeno, permanganato de potasio

    Reducción: Borohidruro de sodio, hidruro de aluminio y litio

    Sustitución: Nucleófilos, electrófilos

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Inhibition of Uridine Salvage Pathway

Cyclopentenyl uracil functions primarily as a non-cytotoxic inhibitor of uridine kinase, effectively blocking the salvage of circulating uridine in vivo. Research indicates that high doses (1 g/kg) are required to achieve significant inhibition, with sustained effects possible through multiple doses administered every eight hours. This property allows for the evaluation of concurrent inhibition of both de novo and salvage pathways to pyrimidine nucleotides, presenting a novel approach to chemotherapy .

Case Study: Weight Gain and Toxicity Assessment

In a study involving mice, administration of this compound at 1 g/kg every eight hours for five days resulted in weight gain without observable toxicity. However, combining this compound with N-(phosphonacetyl)-L-aspartic acid proved lethal, highlighting the importance of circulating uridine in modulating toxicity levels .

Antiviral Activity

Recent studies have identified this compound as a potent enhancer of antiviral efficacy, particularly against RNA viruses such as dengue virus. The compound's mechanism involves the depletion of intracellular nucleotide pools, which is critical for viral replication.

Combination Therapy with GSK983

A notable application involved combining this compound with GSK983, a de novo pyrimidine synthesis inhibitor. This combination significantly suppressed dengue virus replication even in the presence of physiological concentrations of uridine. The synergistic effect was attributed to this compound's ability to lower UTP and CTP levels in cells, thereby enhancing the antiviral activity of GSK983 .

Potential in Cancer Treatment

This compound's role as an inhibitor of pyrimidine salvage pathways opens avenues for its use in cancer therapy. By disrupting nucleotide synthesis pathways critical for tumor growth, it presents a strategic target for combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents.

Research Findings

Studies have demonstrated that this compound can effectively inhibit tumor growth by limiting the availability of nucleotides necessary for DNA and RNA synthesis. This has led to investigations into its use alongside traditional chemotherapeutics to improve treatment outcomes .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves inhibition of human uridine-cytidine kinase 2 (UCK2). By acting on this enzyme, this compound diminishes the synthesis rate of UMP, thereby affecting the overall nucleotide pool within cells. This enzymatic inhibition is crucial for understanding its therapeutic potential .

Data Summary

Application Mechanism Key Findings
Inhibition of Uridine SalvageBlocks uridine kinaseSustained inhibition with multiple doses; non-toxic
Antiviral ActivityDepletes intracellular nucleotidesEnhances efficacy when combined with GSK983
Cancer TreatmentDisrupts nucleotide synthesisPotential to improve outcomes when used with other agents
Mechanistic InsightsInhibits UCK2Reduces UMP synthesis; alters nucleotide pool dynamics

Actividad Biológica

Cyclopentenyl uracil (CPU) is a notable compound within the field of medicinal chemistry, particularly recognized for its role as an inhibitor of uridine salvage pathways. This article delves into the biological activities of CPU, highlighting its mechanisms, efficacy against various diseases, and relevant research findings.

Overview of this compound

This compound is a carbocyclic analog of uridine that has garnered attention for its potential therapeutic applications, especially in antiviral and anticancer strategies. Its ability to inhibit uridine kinase makes it a valuable tool in modulating nucleotide metabolism in cells.

CPU primarily functions by blocking the salvage of circulating uridine in host and tumor tissues. This inhibition leads to a depletion of intracellular pyrimidine nucleotide pools, which are crucial for nucleic acid synthesis. The compound's mechanism can be summarized as follows:

  • Inhibition of Uridine Kinase : CPU acts as a non-cytotoxic inhibitor of uridine kinase, effectively preventing the phosphorylation of uridine to its monophosphate form.
  • Depletion of Nucleotide Pools : By inhibiting the salvage pathway, CPU significantly reduces the levels of UTP and CTP in cells, which are vital for RNA synthesis and cellular metabolism .

Antiviral Activity

Recent studies have highlighted CPU's antiviral properties, particularly in combination therapies. For instance:

  • Dengue Virus Suppression : In vitro experiments demonstrated that when combined with GSK983, a pyrimidine synthesis inhibitor, CPU effectively suppressed dengue virus replication even in the presence of physiological concentrations of uridine. This combination led to significant reductions in cellular UTP and CTP levels .
  • Mechanistic Insights : The antiviral activity was found to stem from CPU's capacity to deplete intracellular nucleotide pools rather than direct viral inhibition, suggesting a novel approach to antiviral therapy by targeting nucleotide metabolism .

Anticancer Potential

This compound has also been explored for its anticancer effects:

  • Cytotoxicity Studies : Research indicates that while CPU itself is non-cytotoxic, its analogs have shown effectiveness against various cancer types, including leukemia and colorectal cancer. Notably, cyclopentenyl cytosine (CPEC), a related compound, has demonstrated significant cytotoxic effects against these malignancies .
  • Combination Therapies : The potential for CPU to enhance the efficacy of other chemotherapeutic agents has been investigated. For example, combining CPU with other metabolic inhibitors may yield synergistic effects in cancer treatment .

Case Studies and Research Findings

A summary of key studies involving this compound is presented in the table below:

Study ReferenceFocus AreaKey Findings
Antiviral EfficacyCPU enhances GSK983's antiviral effects against dengue virus by depleting UTP/CTP pools.
Anticancer ActivityCPEC shows cytotoxicity against leukemia and colorectal cancer; CPU serves as a non-toxic metabolic modulator.
In Vivo EffectsSustained inhibition of uridine salvage observed in mice; multiple dosing required for effective results.
Mechanistic StudiesCPU's action linked to its conversion into triphosphate forms within cells; significant impact on nucleotide metabolism.

Propiedades

Número CAS

90597-20-9

Fórmula molecular

C10H12N2O5

Peso molecular

240.21 g/mol

Nombre IUPAC

1-[(1R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H12N2O5/c13-4-5-3-6(9(16)8(5)15)12-2-1-7(14)11-10(12)17/h1-3,6,8-9,13,15-16H,4H2,(H,11,14,17)/t6-,8-,9+/m1/s1

Clave InChI

FCWVOJUKQSHZIV-VDAHYXPESA-N

SMILES

C1=CN(C(=O)NC1=O)C2C=C(C(C2O)O)CO

SMILES isomérico

C1=CN(C(=O)NC1=O)[C@@H]2C=C([C@H]([C@H]2O)O)CO

SMILES canónico

C1=CN(C(=O)NC1=O)C2C=C(C(C2O)O)CO

Sinónimos

Ce-Urd
cyclopentenyluracil
cyclopentenyluridine

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.